Proguanil D6
Description
Proguanil D6 (deuterium-labeled Proguanil) is a stable isotopologue of Proguanil, a biguanide-class antimalarial drug. Proguanil itself requires hepatic cytochrome P450 (CYP2C19) activation to form cycloguanil, an inhibitor of dihydrofolate reductase (DHFR) in Plasmodium species . This compound is primarily used in pharmacokinetic and metabolic studies to track drug distribution, metabolism, and excretion with enhanced precision due to deuterium substitution . Beyond antimalarial use, Proguanil exhibits anticancer activity by inducing mitochondrial dysfunction and reactive oxygen species (ROS)-mediated apoptosis in breast cancer cells .
Properties
Molecular Formula |
C11H10D6ClN5 |
|---|---|
Molecular Weight |
259.77 |
Synonyms |
Proguanil-d6; Chlorguanid-d6; Chloroguanide-d6; Paludrin-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Cycloguanil
Structural and Functional Similarities :
- Cycloguanil is the active metabolite of Proguanil, formed via CYP2C19-mediated oxidation . Both compounds share a diamino-triazine core linked to a chlorophenyl group.
- Mechanistic Differences : Cycloguanil directly inhibits DHFR in Plasmodium and human cells, while Proguanil requires metabolic activation. Cycloguanil shows 10-fold higher affinity for DHFR than pyrimethamine in cancer models .
Pharmacokinetic Contrast :
- Proguanil has a systemic exposure (AUC) of 1,200 ng·h/mL, while cycloguanil’s AUC is 300 ng·h/mL in humans. CYP2C19 inhibitors like esomeprazole reduce cycloguanil formation by 40%, underscoring metabolic variability .
- Tissue partitioning studies in mice show cycloguanil accumulates less in the duodenum than Proguanil, influenced by OCT1 transporters .
Therapeutic Implications :
Phenformin and Other Biguanides
Binding Affinity to NMDA Receptors :
Anticancer Activity :
- Neither requires metabolic activation for this activity .
WR99210 and Prodrug Analogs
Structural Analogues :
- WR99210, a phenoxypropoxybiguanide prodrug, shares metabolic activation pathways with Proguanil. Its active metabolite, a dihydrotriazine, inhibits DHFR at <0.04 ng/mL in resistant malaria strains .
Efficacy in Resistance :
Trifluoromethoxy Proguanil Derivatives
Enhanced Antiproliferative Activity :
- Derivatives like 6C, 7C, and 8C (with trifluoromethoxy groups and carbon chains) exhibit IC50 values 5–10-fold lower than Proguanil in bladder and ovarian cancer cells (Table 1).
Mechanistic Insights :
- The derivatives activate the AMPK/mTOR pathway, unlike Proguanil, which relies on ROS-mediated apoptosis. Longer carbon chains (>8C) reduce activity, indicating optimal chain length for efficacy .
Table 1 : Antiproliferative Activity of Proguanil Derivatives in Cancer Cells
| Compound | IC50 (µM) in T24 Bladder Cancer | IC50 (µM) in OVCAR3 Ovarian Cancer |
|---|---|---|
| Proguanil | 25.3 ± 2.1 | 32.7 ± 3.4 |
| 6C | 4.8 ± 0.6 | 6.2 ± 0.9 |
| 7C | 3.9 ± 0.5 | 5.1 ± 0.7 |
| 8C | 4.1 ± 0.4 | 5.3 ± 0.8 |
Synergistic Combinations in Malaria
Proguanil Rescue Effect :
- Proguanil reverses resistance to cytochrome bc1 (Cytbc1) inhibitors (e.g., atovaquone) in Plasmodium falciparum by restoring drug sensitivity 10-fold. This synergy is absent in DHODH inhibitors, highlighting pathway-specific interactions .
Table 2 : Synergy of Proguanil with Antimalarials
| Compound | EC50 (nM) in Dd2 Strain | EC50 (nM) in Dd2-ScDHODH Strain | Proguanil Rescue Effect |
|---|---|---|---|
| Cytbc1 Inhibitor A | 8.2 ± 1.1 | 120.5 ± 15.3 | 12.4 ± 2.1 (10-fold) |
| DHODH Inhibitor B | 5.6 ± 0.8 | 65.3 ± 9.7 | No effect |
Drug-Drug Interactions :
Biopharmaceutical Classification :
- Proguanil hydrochloride is classified as BCS Class 3 (high solubility, low permeability), necessitating formulation optimization for oral bioavailability .
Q & A
Basic Research Questions
Q. How is Proguanil D6 distinguished from non-deuterated Proguanil in experimental settings?
- Methodology : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation. MS distinguishes isotopic patterns, while NMR identifies chemical shifts caused by deuterium substitution. Purity validation (≥99.31%) ensures minimal unlabeled contamination .
- Analytical Validation : Cross-reference with high-performance liquid chromatography (HPLC) protocols optimized for Proguanil and its metabolites, as described in pharmacokinetic studies .
Q. What protocols ensure the synthesis of high-purity this compound for preclinical studies?
- Key Steps :
- Deuterium incorporation via hydrogen-deuterium exchange under controlled conditions.
- Purity assessment using reverse-phase HPLC with UV detection (e.g., 220–240 nm wavelengths).
- Validation against deuterium-free controls to confirm isotopic integrity .
Q. Which analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
- HPLC Parameters :
- Column: C18 with gradient elution (acetonitrile/ammonium acetate buffer).
- Detection: UV at 254 nm for this compound; fluorescence or tandem MS for metabolites like cycloguanil (CG) .
Advanced Research Questions
Q. How does deuterium labeling alter the metabolic pathways of this compound compared to Proguanil?
- Experimental Design :
- Conduct comparative pharmacokinetic studies in human hepatocytes or in vivo models.
- Track deuterium retention in metabolites (e.g., cycloguanil-D6) using LC-MS/MS.
- Assess metabolic half-lives: this compound may exhibit delayed CYP2C19-mediated conversion to cycloguanil due to kinetic isotope effects .
Q. How do experimental conditions influence solubility determinations for this compound in BCS biowaiver applications?
- Critical Factors :
- pH-dependent solubility: Proguanil hydrochloride (parent compound) meets BCS "highly soluble" criteria at pH 1.2–6.8, but aggregation at pH 3.3 may skew results .
- Protocol Standardization: Use a study protocol (Table 1, ) with predefined buffer systems, temperature (37°C), and equilibration times (24–72 hrs).
Q. How can researchers resolve contradictions in pharmacokinetic data between plasma and whole blood concentrations of this compound?
- Hypothesis Testing :
- Investigate protein binding (e.g., using ultrafiltration) to explain higher whole blood concentrations (5x plasma levels for Proguanil) .
- Compare metabolite partitioning: Cycloguanil shows similar plasma/blood levels, while 4-chlorophenylbiguanide (CPB) is 4x higher in blood .
Q. What in vitro models are suitable for assessing this compound’s activity on 5-HT3 receptors?
- Experimental Approach :
- Use electrophysiology (e.g., patch-clamp) on HEK293 cells expressing human 5-HT3 receptors.
- Compare this compound’s agonist/antagonist effects to meta-chlorophenylbiguanide (mCPBG), a known 5-HT3 agonist .
- Data Normalization : Express responses as % inhibition/activation relative to positive controls (e.g., serotonin).
Q. What guidelines should inform teratogenicity assessments of this compound in preclinical models?
- Framework :
- Follow NIH guidelines for animal studies, including dose-ranging trials and litter-size normalization .
- Align with FDA recommendations for deuterated drugs: Monitor fetal outcomes (e.g., skeletal malformations) in rodent models, referencing historical Proguanil safety data .
Contradictory Data Analysis
Q. How should researchers address discrepancies in BCS classification for Proguanil hydrochloride under non-standard pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
